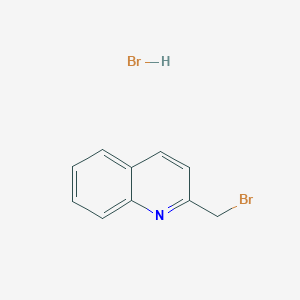

2-(Bromomethyl)quinoline hydrobromide

描述

2-(Bromomethyl)quinoline hydrobromide (CAS 213337-42-9) is a brominated quinoline derivative with the general formula C₁₀H₉Br₂N. The compound features a bromomethyl (-CH₂Br) substituent at the 2-position of the quinoline ring, paired with a hydrobromide counterion.

Quinoline derivatives are widely studied for their biological activity, and the bromomethyl group enhances electrophilic reactivity, enabling cross-coupling or alkylation reactions .

属性

IUPAC Name |

2-(bromomethyl)quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCAMMGJTSBUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736056 | |

| Record name | 2-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213337-42-9 | |

| Record name | 2-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Bromination of the Quinoline Precursor

- Starting Material: Acetoacetanilide or a quinoline derivative.

- Solvent: Organic solvents such as ethylene dichloride, chloroform, or methylene dichloride.

- Brominating Agent: Bromine added dropwise in a molar ratio of bromine to substrate between 1:1 and 1.3:1.

- Reaction Conditions: Controlled temperature to avoid excessive dibromide formation.

- Workup: Solvent evaporation, water addition, pH adjustment to 6–7 using alkaline solutions (e.g., sodium hydroxide, sodium carbonate).

- Isolation: Centrifugation and washing to obtain the crude brominated product.

Step 2: Conversion to Hydrobromide Salt and Purification

- Acid Treatment: The brominated intermediate is slowly added to concentrated sulfuric acid (vitriol oil) at 0–20°C.

- Reaction Time: Typically 3 hours at 5–20°C.

- Quenching: Dropwise addition of the reaction mixture into cold water (6–10 times the weight of the brominated intermediate).

- pH Adjustment: Using sodium hydroxide or sodium carbonate solution to pH 6–7 under cooling.

- Purification: The crude product is pulped with alcohol (methanol or isopropanol) at 10–40°C for 1–2 hours, cooled to 0–5°C, centrifuged, washed, and vacuum-dried.

- Yield and Purity: Yields range from 90% to 93% with purity above 99% as measured by HPLC area normalization.

Data Table Summarizing Key Parameters and Outcomes

| Parameter | Conditions / Values | Notes |

|---|---|---|

| Bromine to substrate molar ratio | 1:1 to 1.3:1 | Controls bromination selectivity |

| Organic solvents used | Ethylene dichloride, chloroform, methylene dichloride | Choice affects reaction rate and purity |

| Temperature (bromination) | Controlled, typically ambient to 20°C | Prevents dibromide by-product formation |

| Acid treatment temperature | 0–20°C | Maintains reaction control |

| Reaction time (acid step) | 3 hours | Ensures complete conversion |

| Water volume for quenching | 6–10 times weight of brominated intermediate | Ensures efficient precipitation |

| pH adjustment | 6–7 | Optimal for product precipitation |

| Alcohol pulping temperature | 10–40°C | Enhances purity |

| Cooling temperature (final step) | 0–5°C | Facilitates crystallization |

| Yield | 90–93% | High yield suitable for scale-up |

| Purity (HPLC) | >99% | High purity product |

Research Findings and Industrial Relevance

- The described method addresses common issues in bromination reactions, such as excessive dibromide formation and low purity, by precise control of reagent ratios and temperatures.

- The use of concentrated sulfuric acid in the second step facilitates ring closure and salt formation, yielding the hydrobromide form.

- The purification protocol involving alcohol pulping and controlled cooling enhances product crystallinity and purity.

- The process is scalable, demonstrated by batch sizes from laboratory (50 g) to industrial scale (hundreds of kilograms) with consistent yields and purity.

- Elemental analysis confirms the expected composition with carbon, hydrogen, nitrogen, oxygen, and bromine content matching theoretical values closely.

Notes on Alternative Methods and Considerations

- While the primary method involves bromination of acetoacetanilide derivatives, other quinoline precursors may be used depending on the target substitution pattern.

- The choice of alkali for pH adjustment can vary (sodium hydroxide, sodium carbonate, or salts of wormwood), offering flexibility depending on available reagents and environmental considerations.

- Solvent choice in bromination affects reaction kinetics and safety; chlorinated solvents are common but require appropriate handling.

- The method avoids harsh conditions that could degrade the quinoline ring or introduce impurities.

化学反应分析

Types of Reactions: 2-(Bromomethyl)quinoline hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed:

Substitution Reactions: Products include azidoquinoline, thiocyanatoquinoline, and aminoquinoline derivatives.

Oxidation Reactions: The major product is quinoline N-oxide.

科学研究应用

Medicinal Chemistry

2-(Bromomethyl)quinoline hydrobromide is utilized as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown promising results in:

- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial properties against various bacterial strains, such as Escherichia coli and Staphylococcus aureus. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported as low as mg/mL against these pathogens .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | |

| S. aureus | ||

| Klebsiella pneumoniae |

- Anticancer Properties : Research has demonstrated that certain quinoline derivatives exhibit cytotoxic effects on human cancer cell lines, with IC50 values significantly lower than conventional chemotherapeutics like cisplatin, suggesting potential as alternative cancer treatments .

Organic Synthesis

The compound serves as a building block for synthesizing more complex organic molecules, including heterocycles and natural product analogs. The bromomethyl group allows for various reactions:

- Nucleophilic Substitution : The highly reactive bromomethyl group enables substitution reactions with nucleophiles such as amines and thiols.

- Oxidation and Reduction : The compound can be oxidized to form quinoline N-oxides or reduced using agents like lithium aluminum hydride (LiAlH₄), leading to valuable intermediates in organic synthesis .

Material Science

Quinoline derivatives are also explored in developing organic light-emitting diodes (OLEDs) and other electronic materials due to their unique photophysical properties. Their ability to act as electron transport materials enhances their applicability in electronic devices .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated potent inhibition against Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics .

Cytotoxicity in Cancer Models

Another investigation assessed the cytotoxic effects of quinoline derivatives on human cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics like cisplatin, suggesting a promising alternative for cancer treatment .

作用机制

The mechanism of action of 2-(Bromomethyl)quinoline hydrobromide involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of 2-(Bromomethyl)quinoline hydrobromide with structurally related bromomethyl-substituted heterocycles and analogs.

Structural and Physical Properties

† Purity inferred from analogous brominated heterocycles in the same catalog .

生物活性

2-(Bromomethyl)quinoline hydrobromide is a synthetic compound derived from the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound significantly influences its biological interactions. The presence of the bromomethyl group enhances electrophilic reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This characteristic is crucial for its mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁Br₂N |

| Molecular Weight | 317.02 g/mol |

| IUPAC Name | 2-(bromomethyl)-4-methylquinoline;hydrobromide |

| InChI Key | QKDPASRKZHQJHW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC2=CC=CC=C12)CBr.Br |

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Escherichia coli | 1 × 10^-6 |

| Staphylococcus aureus | 1 × 10^-5 | |

| Klebsiella pneumoniae | 1 × 10^-5 | |

| Pseudomonas aeruginosa | Comparable to standard antibiotics |

A study reported that the compound exhibited potent inhibition against Pseudomonas aeruginosa, with inhibition zones comparable to those of standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Its cytotoxic effects have been assessed against multiple human cancer cell lines.

Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | <20 |

| HeLa | <25 |

| HT29 | <30 |

| MCF7 | <15 |

The compound showed IC50 values significantly lower than conventional chemotherapeutics such as cisplatin, indicating promising alternatives for cancer treatment .

The mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, inhibiting their function.

- DNA Intercalation : The quinoline ring structure allows intercalation into DNA, disrupting its structure and function, leading to cytotoxic effects.

- Antimicrobial Mechanisms : The compound's lipophilicity enhances its ability to penetrate microbial membranes, facilitating its antimicrobial action.

Case Studies

- Antimicrobial Efficacy : A comprehensive evaluation of various quinoline derivatives highlighted the significant antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that it could serve as a potential candidate for developing new antibiotics .

- Cytotoxicity in Cancer Models : Investigations into the cytotoxic effects of quinoline derivatives revealed that certain compounds exhibited IC50 values lower than traditional chemotherapeutics, suggesting a viable pathway for developing new cancer therapies .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(Bromomethyl)quinoline hydrobromide?

- Methodology :

- Step 1 : Bromination of quinoline derivatives (e.g., 2-methylquinoline) using N-bromosuccinimide (NBS) in acetonitrile under reflux. A catalytic amount of AIBN (azobisisobutyronitrile) initiates radical bromination .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.

- Step 3 : Purify the crude product via recrystallization from ethanol or column chromatography.

- Characterization : Confirm structure using -NMR (e.g., δ 4.8 ppm for -CHBr), -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : -NMR identifies bromomethyl protons (δ 4.5–5.0 ppm); -NMR confirms quaternary carbons adjacent to bromine (~30–40 ppm) .

- Infrared (IR) Spectroscopy : Peaks at ~550–650 cm indicate C-Br stretching .

- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects (e.g., bond angles in the quinoline core) .

Q. What are common reactions involving the bromomethyl group in this compound?

- Reactions :

- Nucleophilic Substitution : React with amines (e.g., benzylamine) to form 2-(aminomethyl)quinoline derivatives. Use polar aprotic solvents (DMF, DMSO) at 60–80°C .

- Suzuki Coupling : Employ Pd(PPh) as a catalyst to cross-couple with aryl boronic acids, yielding biarylquinoline derivatives .

Advanced Research Questions

Q. How can conflicting NMR data for bromomethylquinoline derivatives be resolved?

- Analytical Strategies :

- 2D NMR (HSQC, HMBC) : Correlate - couplings to distinguish overlapping signals (e.g., methyl vs. bromomethyl groups) .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and identify tautomeric or conformational effects .

- Controlled Hydrolysis : Hydrolyze the bromomethyl group to -CHOH and compare IR/NMR shifts to confirm initial assignments .

Q. What strategies improve regioselectivity in the bromination of quinoline derivatives?

- Optimization Approaches :

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO) at specific positions to steer bromination to the 2-methyl site .

- Solvent Effects : Use polar solvents (acetonitrile) to stabilize transition states favoring bromomethylation over ring bromination .

- Catalyst Screening : Test alternatives to AIBN (e.g., benzoyl peroxide) to modulate radical pathways and reduce side products .

Q. How can low yields in nucleophilic substitution reactions be addressed?

- Troubleshooting :

- Byproduct Analysis : Use HPLC-MS to detect competing elimination products (e.g., quinoline alkenes) and adjust base strength (e.g., KCO vs. DBU) .

- Solvent Optimization : Switch to DMF or DMSO to enhance nucleophilicity of amines/thiols .

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 100°C, 30 min) .

Q. What are the biological applications of this compound in medicinal chemistry?

- Research Applications :

- Antimicrobial Agents : Derivatize with heterocycles (e.g., benzofuran) to enhance activity against Mycobacterium tuberculosis (MIC values: 1–10 µg/mL) .

- Kinase Inhibitors : Use as a scaffold for ATP-competitive inhibitors; modify the bromomethyl group to introduce pharmacophores (e.g., pyrazole) .

Handling and Stability

- Storage : Store under inert atmosphere (N) at 4°C to prevent hydrolysis. Desiccate to avoid moisture-induced decomposition .

- Safety : Use gloves and eye protection; bromomethyl groups are alkylating agents with potential mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。